![molecular formula C17H15N5S B5507096 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
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Description
The compound belongs to a class of chemicals that have been synthesized and studied for various biological activities, including antiallergic, antibacterial, antiviral, and antifungal activities. These compounds typically contain heterocyclic structures, which are crucial for their bioactivity.
Synthesis Analysis
Synthesis of similar compounds often involves multiple steps, including ring closure reactions, nitration, chlorination, amination, and hydrogenation. For example, the synthesis of thiadiazolopyrimidinone derivatives involves consecutive reactions starting from thiadiazol-2-amines (Suzuki et al., 1992). Another method involves reacting cyanopyridine derivatives with formamide and formic acid under reflux to synthesize benzimidazolyl pyrido pyrimidin-4-amines (Maheswaran et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. Structural studies help in understanding the compound's configuration and conformation, which are crucial for its biological activity (Gao et al., 2017).
Scientific Research Applications
Medicinal Chemistry Applications
Compounds similar to 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine have been explored for their potential in medicinal chemistry, particularly as inhibitors of histone lysine demethylases (KDMs). For example, N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have shown potent activity against KDM4 and KDM5 subfamily demethylases. These inhibitors demonstrate selectivity, cellular permeability, and the ability to inhibit demethylation in cell-based assays (Bavetsias et al., 2016).
Antimicrobial and Antifungal Studies
Several studies have focused on the antimicrobial and antifungal properties of pyrimidine derivatives. For instance, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives have been synthesized and tested against various fungi, demonstrating significant antifungal effects (Jafar et al., 2017). Another research synthesized pyrimidine-linked pyrazole heterocyclics showing both insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds incorporating the pyrimidine scaffold has been extensively studied. These include the creation of fused dihydrobenzo and pyrimido derivatives with potential biological activities. Such compounds are synthesized through various methods, including microwave irradiation and cyclocondensation, and characterized for their structural and functional properties (Mohammed et al., 2021).
Antioxidant and Cytotoxic Activities
Research into the antioxidant and cytotoxic activities of pyrimidine derivatives has identified compounds with significant radical scavenging properties. For example, N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have been evaluated for their in vitro antioxidant activity, showing promising results (Kotaiah et al., 2012).
properties
IUPAC Name |
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c1-11-5-3-6-13(9-11)20-17-21-14(10-23-17)15-12(2)19-16-18-7-4-8-22(15)16/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIHXFRVKMKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
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